2-Chloro-4-(methylthio)benzo[d]thiazole
Overview
Description
2-Chloro-4-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound has a molecular weight of 215.73 g/mol and is characterized by the presence of a chlorine atom and a methylthio group attached to a benzothiazole ring .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
For instance, some thiazole derivatives inhibit the growth of bacteria by interfering with their protein synthesis .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways related to their diverse biological activities . For example, some thiazole compounds can inhibit the synthesis of key proteins in bacteria, disrupting their growth and proliferation .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial to antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with methylthiol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the use of phenylthiourea and NaBr in i-PrOH, followed by electrolysis in an undivided cell equipped with an iron cathode and graphite anode .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, and sulfones .
Scientific Research Applications
2-Chloro-4-(methylthio)benzo[d]thiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Similar in structure but lacks the methylthio group.
4-Fluoro-2-(methylthio)benzo[d]thiazole: Similar but has a fluorine atom instead of chlorine.
2-Methylbenzothiazole: Lacks the chlorine and methylthio groups.
Uniqueness
2-Chloro-4-(methylthio)benzo[d]thiazole is unique due to the presence of both chlorine and methylthio groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-4-methylsulfanyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGKSLAMORMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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